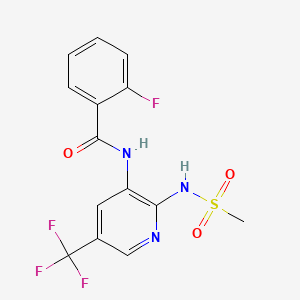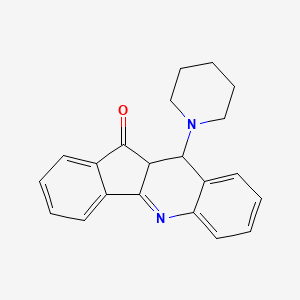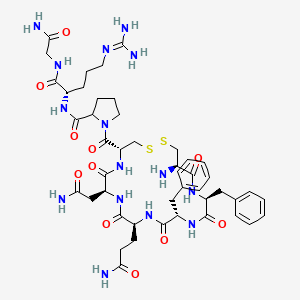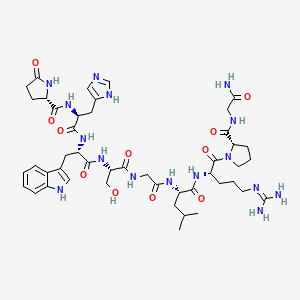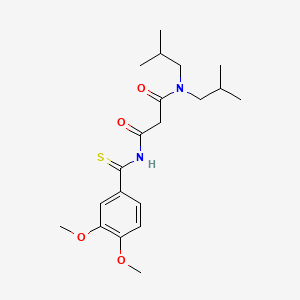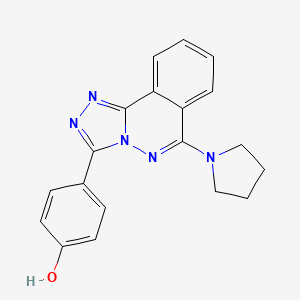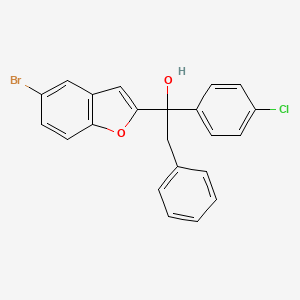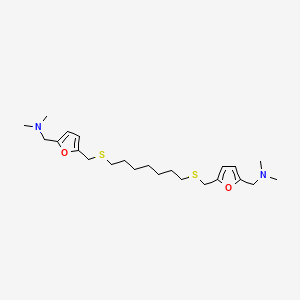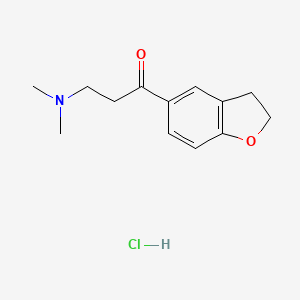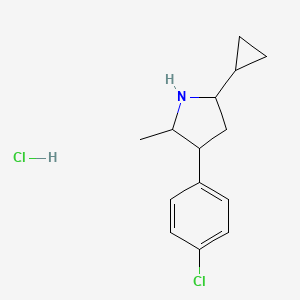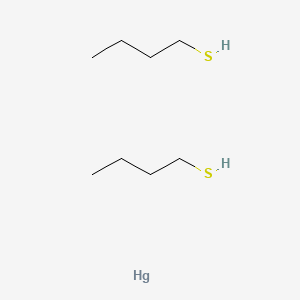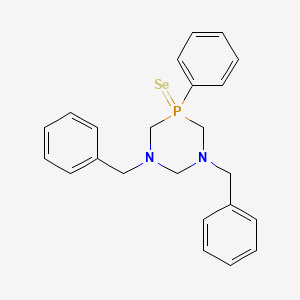
4'-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide, also known as Phenampromide, is a synthetic compound with the molecular formula C17H26N2O and a molecular weight of 274.4011 g/mol . This compound belongs to the class of propionanilides and is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide typically involves the reaction of N-phenylpropionamide with 1-methyl-2-piperidinoethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted anilides or piperidines.
Applications De Recherche Scientifique
4’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including analgesic and anti-inflammatory properties.
Medicine: Investigated for its potential use in pain management and as a local anesthetic.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 4’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide involves its interaction with specific molecular targets, such as opioid receptors in the central nervous system. This interaction leads to the inhibition of pain signals and provides analgesic effects. The compound may also modulate inflammatory pathways, contributing to its anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-N-methylpiperidine: A related compound with similar structural features but different pharmacological properties.
Phenampromide: Another name for 4’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide, highlighting its analgesic properties.
Uniqueness
4’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide is unique due to its specific combination of a piperidine ring and a propionanilide structure, which imparts distinct pharmacological properties. Its ability to interact with opioid receptors and modulate pain and inflammation sets it apart from other similar compounds .
Propriétés
Numéro CAS |
93814-20-1 |
|---|---|
Formule moléculaire |
C17H26N2O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
N-(4-hydroxyphenyl)-N-(1-piperidin-1-ylpropan-2-yl)propanamide |
InChI |
InChI=1S/C17H26N2O2/c1-3-17(21)19(15-7-9-16(20)10-8-15)14(2)13-18-11-5-4-6-12-18/h7-10,14,20H,3-6,11-13H2,1-2H3 |
Clé InChI |
PQNZGAPAODOVEH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1=CC=C(C=C1)O)C(C)CN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


